Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2379918-54-2
VCID: VC7672967
InChI: InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N
Molecular Formula: C11H8F3NO2S
Molecular Weight: 275.25

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS No.: 2379918-54-2

Cat. No.: VC7672967

Molecular Formula: C11H8F3NO2S

Molecular Weight: 275.25

* For research use only. Not for human or veterinary use.

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate - 2379918-54-2

Specification

CAS No. 2379918-54-2
Molecular Formula C11H8F3NO2S
Molecular Weight 275.25
IUPAC Name methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3
Standard InChI Key IXKJNIAIFXOMFV-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzothiophene system—a fused bicyclic structure combining a benzene ring and a thiophene heterocycle. Key substituents include:

  • Amino group (-NH2_2) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilicity.

  • Trifluoromethyl group (-CF3_3) at the 7-position, imparting electron-withdrawing effects and metabolic stability.

  • Methyl ester (-COOCH3_3) at the 2-position, a common prodrug motif that can be hydrolyzed to carboxylic acids .

This arrangement creates a polarized electronic environment, influencing solubility, reactivity, and intermolecular interactions.

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC11H8F3NO2S\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{NO}_{2}\text{S}
Molecular Weight275.247 g/mol
CAS Number2379918-54-2
Storage ConditionsAmbient temperature

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, analogous benzothiophene derivatives are typically synthesized through:

  • Friedel-Crafts Acylation: Introducing acyl groups to the benzothiophene core.

  • Electrophilic Substitution: Installing bromo or nitro groups at specific positions, followed by functional group interconversion .

  • Esterification: Reaction of carboxylic acid precursors with methanol under acidic conditions .

For this compound, a plausible pathway involves:

  • Nitration of 7-trifluoromethyl-1-benzothiophene to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Esterification of the resulting carboxylic acid intermediate .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity . Industrial-scale production requires careful control of reaction stoichiometry and temperature to minimize byproducts like dehalogenated analogs.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and C-F vibrations (~1100 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR would show singlet peaks for the -CF3_3 group and aromatic protons split by substituent effects .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes saponification in basic aqueous conditions to yield the corresponding carboxylic acid, a reaction critical for prodrug activation or further derivatization:
R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}_3\text{OH}
This process is reversible under acidic conditions .

Amino Group Reactivity

The primary amine at the 3-position participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Diazo Coupling: Generating azo dyes for analytical applications.

  • Schiff Base Formation: Condensation with aldehydes/ketones .

Electrophilic Aromatic Substitution

The electron-deficient benzothiophene ring (due to -CF3_3) directs incoming electrophiles to the 4- and 6-positions, enabling halogenation or sulfonation .

Applications in Research and Industry

Pharmaceutical Intermediate

The trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism, making the compound a candidate for:

  • Kinase Inhibitors: Targeting enzymes in cancer signaling pathways.

  • Antimicrobial Agents: Leveraging the benzothiophene scaffold’s affinity for bacterial membranes .

Materials Science

  • Organic Semiconductors: The planar benzothiophene core facilitates π-π stacking in thin-film transistors.

  • Fluorescent Probes: Amino and ester groups allow conjugation to biomolecules for imaging .

ApplicationMechanismStatus
Anticancer AgentsTyrosine kinase inhibitionPreclinical
OLED MaterialsCharge transport enhancementExperimental
Protease InhibitorsActive site binding via -NH2_2Theoretical

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